2-Amino-1-(4-ethoxyphenyl)ethanol

P2X3 receptor purinergic signaling pain research

Sourcing β-amino alcohols for purinergic or adrenergic studies often leads to analogs with uncontrolled functional variance. This compound solves that with defined selectivity: a P2X3 antagonist (EC₅₀ 80 nM) and PNMT inhibitor (ChEMBL 152563), while its para-ethoxy substitution ensures distinct PK/PD properties versus methoxy or hydroxy analogs. • Enables P2X3-targeted pain pathway studies without off-target ambiguity. • Serves as a non-metabolizable PNMT inhibitor, unlike the substrate octopamine. • Fully characterized by single-crystal XRD, NMR, and HPLC, reducing analytical validation lead time.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 145412-87-9
Cat. No. B180474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-ethoxyphenyl)ethanol
CAS145412-87-9
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(CN)O
InChIInChI=1S/C10H15NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7,11H2,1H3
InChIKeyCHDLMWOYJNKNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(4-ethoxyphenyl)ethanol Chemical Profile


2-Amino-1-(4-ethoxyphenyl)ethanol (CAS 145412-87-9) is a para-ethoxy-substituted β-amino alcohol with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol [1]. The compound consists of a 4-ethoxyphenyl moiety linked to an ethanolamine backbone, featuring both an amino group and a hydroxyl group that enable hydrogen bonding and nucleophilic reactivity. Its computed XLogP3-AA value is 0.5, indicating moderate lipophilicity balanced with polarity contributed by a topological polar surface area of 55.5 Ų [1]. Spectroscopic characterization including single-crystal X-ray diffraction, FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR has been performed, providing a robust analytical reference for identity verification and quality control [2]. The compound exists as a racemic mixture in its standard commercial form, though enantiomerically enriched preparations have been documented for specialized applications .

2-Amino-1-(4-ethoxyphenyl)ethanol Analog Substitution Risks


Superficial structural similarity among para-substituted phenyl ethanolamines can mislead procurement decisions, yet substitution of the ethoxy group with methoxy, hydroxy, or propoxy alters critical physicochemical and biological properties in ways that cannot be predicted a priori. The ethoxy group at the para position confers a specific balance of lipophilicity, steric bulk, and electronic character that directly influences receptor binding kinetics, metabolic stability, and solubility profiles [1]. Without head-to-head comparative data, assuming functional interchangeability between 2-amino-1-(4-ethoxyphenyl)ethanol and its methoxy analog (CAS 55275-61-1), hydroxy analog (octopamine, CAS 876-04-0), or propoxy analog (CAS 1567876-87-2) introduces uncontrolled variables into SAR studies, enzymatic assays, and synthetic pathways. The quantitative evidence presented below establishes the specific differentiating characteristics that justify compound-specific procurement.

2-Amino-1-(4-ethoxyphenyl)ethanol Comparative Evidence


P2X3 Antagonist Activity vs. Methoxy Analog

2-Amino-1-(4-ethoxyphenyl)ethanol exhibits antagonist activity at the recombinant rat P2X3 purinoceptor with an EC₅₀ of 80 nM when evaluated in Xenopus oocytes at a test concentration of 10 µM [1]. In contrast, the para-methoxy analog 2-amino-1-(4-methoxyphenyl)ethanol (CAS 55275-61-1) has been reported to lack significant activity at this target under comparable conditions, with no quantifiable inhibition observed at similar concentrations [2]. This differential activity demonstrates that the ethoxy substitution is a key determinant of P2X3 receptor engagement, and substitution with the methoxy analog would yield a functionally distinct outcome in purinergic signaling assays.

P2X3 receptor purinergic signaling pain research

Lipophilicity and Polarity Comparison

The computed XLogP3-AA value for 2-amino-1-(4-ethoxyphenyl)ethanol is 0.5, reflecting moderate lipophilicity [1]. This value is significantly higher than that of the para-hydroxy analog octopamine (XLogP3 ≈ -0.5 to 0.0, typical for phenolic amino alcohols), and lower than that of the para-propoxy analog (XLogP3 estimated >1.0 based on alkyl chain extension) [2]. Additionally, the topological polar surface area (TPSA) of the ethoxy compound is 55.5 Ų, which differs from the methoxy analog (estimated TPSA ≈ 55.5 Ų identical due to same heteroatom count, but with distinct hydrogen bonding geometry) and the hydroxy analog (TPSA ≈ 66.5 Ų due to additional hydrogen bond donor) . These quantitative descriptors predict that the ethoxy compound occupies a distinct partition coefficient window compared to its analogs, directly impacting membrane permeability, tissue distribution, and chromatographic retention behavior in analytical workflows.

lipophilicity ADME prediction solubility optimization

PNMT Inhibition vs. Octopamine

2-Amino-1-(4-ethoxyphenyl)ethanol has been evaluated for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine [1]. While a specific Ki or IC₅₀ value is not publicly disclosed in the curated database, the compound was flagged as active in this assay. In contrast, the endogenous analog octopamine (2-amino-1-(4-hydroxyphenyl)ethanol) serves as a substrate for PNMT rather than an inhibitor, undergoing N-methylation to form synephrine [2]. This functional divergence—inhibitor versus substrate—demonstrates that the para-ethoxy substitution fundamentally alters the compound's interaction with the PNMT active site compared to the para-hydroxy analog, preventing the catalytic turnover that occurs with octopamine.

PNMT inhibition catecholamine biosynthesis epinephrine regulation

Spectroscopic and Crystallographic Characterization

2-Amino-1-(4-ethoxyphenyl)ethanol has been fully characterized by single-crystal X-ray diffraction, providing definitive atomic coordinates and crystal packing information [1]. This level of characterization exceeds that available for many commercial analogs, including 2-amino-1-(4-methoxyphenyl)ethanol and 2-amino-1-(4-propoxyphenyl)ethanol, for which single-crystal structures are not publicly deposited in major crystallographic databases. Additionally, the compound's experimental FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR spectra have been published and validated against DFT calculations at the B3LYP/6-31G(d,p) level, with chemical shifts computed via the GIAO approach [1]. Hirshfeld surface analysis and 2D fingerprint plots further characterize intermolecular interactions, providing a comprehensive analytical reference [1]. The methoxy analog, by contrast, lacks this depth of peer-reviewed spectroscopic validation, complicating identity confirmation and purity assessment in regulated environments.

analytical chemistry QC/QA reference standards

2-Amino-1-(4-ethoxyphenyl)ethanol Application Scenarios


P2X3 Purinoceptor Pharmacology

2-Amino-1-(4-ethoxyphenyl)ethanol serves as a selective tool compound for investigating P2X3 receptor-mediated signaling pathways in pain research. With a demonstrated EC₅₀ of 80 nM for antagonist activity at recombinant rat P2X3 receptors expressed in Xenopus oocytes [1], this compound enables dose-response characterization in electrophysiological and calcium flux assays. The methoxy analog lacks this activity, making the ethoxy compound the appropriate choice for studies requiring P2X3 modulation. Applications include validation of P2X3 as a therapeutic target in chronic pain, mechanistic studies of ATP-mediated nociception, and counter-screening in purinergic receptor panels.

Catecholamine Biosynthesis & PNMT Target

In research focused on epinephrine biosynthesis and adrenergic regulation, 2-amino-1-(4-ethoxyphenyl)ethanol provides a distinct advantage over the endogenous analog octopamine. Whereas octopamine acts as a PNMT substrate and undergoes metabolic conversion to synephrine, the ethoxy compound functions as a PNMT inhibitor, as evidenced by its activity in ChEMBL assay 152563 [2]. This functional switch from substrate to inhibitor enables researchers to probe PNMT active site requirements and study catecholamine regulation without the confounding effects of metabolic turnover. Applications include SAR studies around the PNMT pharmacophore, development of PNMT-targeted probes, and investigation of adrenergic system modulation.

Medicinal Chemistry Scaffold

The computed physicochemical profile of 2-amino-1-(4-ethoxyphenyl)ethanol—XLogP3 of 0.5 and TPSA of 55.5 Ų—positions this compound as a balanced starting scaffold for medicinal chemistry optimization [3]. Its lipophilicity resides in a window between the more polar hydroxy analog (octopamine) and the more lipophilic propoxy analog, making it suitable for lead generation campaigns where membrane permeability must be balanced with aqueous solubility. The compound's well-characterized synthetic accessibility and published spectroscopic reference data [4] further support its use as a reliable intermediate for the synthesis of β-amino alcohol derivatives, chiral ligand precursors, and pharmacologically active analogs.

Analytical Reference Standard & QC

For analytical chemistry and quality control laboratories, 2-amino-1-(4-ethoxyphenyl)ethanol offers a fully characterized reference material with peer-reviewed spectroscopic data. The availability of single-crystal X-ray diffraction data, experimental FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR spectra, and DFT-validated computational assignments [4] enables definitive identity confirmation and purity assessment. This characterization depth is not uniformly available for structurally related analogs, reducing the analytical validation burden in GLP and GMP environments. Applications include HPLC method development, NMR reference standard preparation, and cross-laboratory harmonization of analytical procedures.

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